molecular formula C20H14N2O B11836946 2,3-Diphenylquinoxalin-6(4h)-one CAS No. 60729-21-7

2,3-Diphenylquinoxalin-6(4h)-one

Katalognummer: B11836946
CAS-Nummer: 60729-21-7
Molekulargewicht: 298.3 g/mol
InChI-Schlüssel: OARXFPUIVCNWOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diphenylquinoxalin-6(4h)-one is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by its two phenyl groups attached to the quinoxaline core. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylquinoxalin-6(4h)-one typically involves the condensation of o-phenylenediamine with benzil. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Diphenylquinoxalin-6(4h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,3-Diphenylquinoxalin-6(4h)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Diphenylquinoxalin-6(4h)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The compound’s luminescent properties are attributed to the restriction of intramolecular rotation, which enhances its fluorescence in the solid state .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,3-Diphenylquinoxalin-6(4h)-one is unique due to its combination of luminescent properties and biological activity

Eigenschaften

CAS-Nummer

60729-21-7

Molekularformel

C20H14N2O

Molekulargewicht

298.3 g/mol

IUPAC-Name

2,3-diphenylquinoxalin-6-ol

InChI

InChI=1S/C20H14N2O/c23-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13,23H

InChI-Schlüssel

OARXFPUIVCNWOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)N=C2C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.